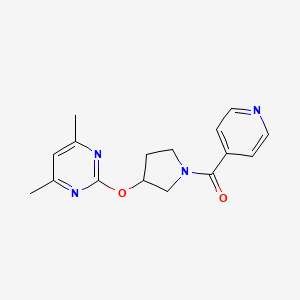

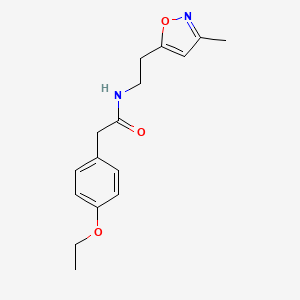

![molecular formula C16H18N4O3 B2858428 ethyl 2-amino-1-(3-hydroxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 301358-59-8](/img/structure/B2858428.png)

ethyl 2-amino-1-(3-hydroxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoxaline is a nitrogen-containing heterocyclic compound that has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .Molecular Structure Analysis

Quinoxaline is a bicyclic compound with fused benzene and pyrazine rings . Its average mass is 232.240 Da and its monoisotopic mass is 232.074890 Da .Chemical Reactions Analysis

Quinoxaline has been the subject of numerous studies exploring its synthesis and reactivity . Various synthetic strategies have been developed to decorate the quinoxaline scaffold with proper functional groups .Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis Techniques : Research has focused on the synthesis of pyrrolo[2,3-c]quinoline derivatives, including methods for preparing ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates through condensation processes. These synthetic pathways are pivotal for creating scaffolds for further chemical modifications and exploring their applications in various scientific fields (Molina, Alajarín, & Sánchez-Andrada, 1993).

Microwave-Assisted Synthesis : Advances in synthesis methods include microwave-assisted intramolecular 1,3-dipolar cycloaddition reactions for generating new compounds with the ethyl hexahydro-1H-pyrrolo[2,3-c]quinoline-2-carboxylate skeleton. This technique offers a more efficient and rapid synthesis route, demonstrating the compound's versatility in chemical reactions (Neuschl, Bogdał, & Potáček, 2007).

Optical and Electronic Properties

- Optical Characterizations : A novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate was synthesized and analyzed for its optical properties. This research is crucial for applications such as photodiodes, highlighting the compound's potential in electronic and photonic devices (Elkanzi et al., 2020).

Material Science and Fabrication

- Fabrication of Nanostructured Films : The same derivative was utilized in the preparation of thin films using thermal evaporation techniques. These materials were studied for their molecular, structural, and morphological characteristics, providing insights into their use in manufacturing organic photodiodes. The remarkable optical behavior of these compounds paves the way for innovative applications in organic electronics (Elkanzi et al., 2020).

Mecanismo De Acción

While the specific mechanism of action for your compound is not available, quinoxaline derivatives have been found to have diverse pharmacological activities, including antimicrobial, anti-proliferative, hypoglycemic, anti-glaucoma, antiviral, cytotoxic with anticancer, antitumor, antithrombotic, anti-HIV, anti-inflammatory, and analgesic activity .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-amino-1-(3-hydroxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-2-23-16(22)12-13-15(20(14(12)17)8-5-9-21)19-11-7-4-3-6-10(11)18-13/h3-4,6-7,21H,2,5,8-9,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONOXFUQDWNAQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide](/img/structure/B2858347.png)

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2858353.png)

![4-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2858357.png)

![Tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B2858359.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-4-piperidinecarboxamide](/img/structure/B2858363.png)

![2-[(1-Methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B2858365.png)